L-バリンベンジルエステル

説明

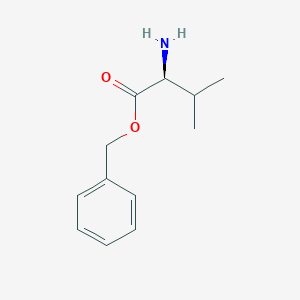

Benzyl (2S)-2-amino-3-methylbutanoate, also known as Benzyl (2S)-2-amino-3-methylbutanoate, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

The exact mass of the compound benzyl (2S)-2-amino-3-methylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality benzyl (2S)-2-amino-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (2S)-2-amino-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

L-バリンベンジルエステル: は、ペプチドの合成に広く使用されています 。これは、合成プロセス中により長いペプチド鎖に組み込むことができる中間体として機能します。ベンジルエステル基はカルボン酸官能基を保護し、不要な副反応を防ぎ、ペプチド結合の選択的形成を可能にします。

医薬品中間体

この化合物は、医薬品業界において重要な中間体です。これは、さまざまな薬剤の合成に使用されており、特に構造の一部としてバリンを組み込んだ薬剤に利用されています。 これには、抗ウイルス薬の製造と、分岐鎖アミノ酸の調節が必要な代謝性疾患の治療が含まれます 。

有機合成

有機化学では、ベンジルL-バリン酸塩は、複雑な有機分子の合成に使用されます。 そのベンジル位は反応性が高く、さまざまな化学変換を受けることができ、幅広い有機化合物を作り出すための汎用性の高いビルディングブロックとなります 。

酵素阻害研究

研究者は、L-バリンベンジルエステルを使用して、特にバリンまたは類似のアミノ酸を認識する酵素との酵素-基質相互作用を研究しています。 エステル基を修飾することにより、科学者は構造変化が酵素活性にどのように影響するかを調査できます。これは、酵素機構の理解と阻害剤の設計に不可欠です 。

材料科学

材料科学では、この化合物は材料の表面特性を修飾するために使用できます。 エステルをポリマーまたは他の基質に付着させることにより、研究者は疎水性を変更できます。これは、特殊なコーティングや生体材料を作成する際に有益です 。

食品業界での用途

L-バリンベンジルエステルの直接的な用途ではありませんが、その誘導体および関連化合物は、食品業界で香味剤または保存料として使用されています。 このようなエステルの操作により、新しいフレーバーや食品保存を強化する添加物の開発につながる可能性があります 。

作用機序

Target of Action

L-Valine Benzyl Ester, also known as Benzyl L-Valinate or benzyl (2S)-2-amino-3-methylbutanoate, is primarily used as an intermediate in the synthesis of peptides

Mode of Action

It is known to be used in peptide synthesis , suggesting that it may interact with peptide chains or amino acids during the synthesis process.

Biochemical Pathways

L-Valine Benzyl Ester is involved in the synthesis of peptides . The synthesis of L-valine starts from pyruvic acid and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .

Pharmacokinetics

It is known that similar compounds, such as valaciclovir, are absorbed in the gut via intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process enhances the bioavailability of the compound.

Result of Action

It is known to be used as an intermediate in the synthesis of peptides , which play various roles in biological systems, including acting as hormones, neurotransmitters, and antibiotics.

生化学分析

Biochemical Properties

L-Valine Benzyl Ester, as a derivative of L-Valine, may participate in biochemical reactions similar to those involving L-Valine . L-Valine is known to be involved in various metabolic pathways, contributing to energy production, glucose utilization, and fatty acid synthesis . It is also a precursor in the penicillin biosynthetic pathway

Cellular Effects

The cellular effects of L-Valine Benzyl Ester are not well-studied. Considering its relation to L-Valine, it may influence cell function. L-Valine is known to play a role in muscle growth and metabolism . It also has a favorable role in enhancing insulin sensitivity, preserving intestinal health, and optimizing lipid metabolism

Molecular Mechanism

The molecular mechanism of action of L-Valine Benzyl Ester is not fully understood. As a derivative of L-Valine, it may share some of the molecular interactions of L-Valine. For instance, L-Valine is known to interact with various biomolecules in its role as a building block of proteins

Dosage Effects in Animal Models

L-Valine, the parent compound, is known to be safe for all animal species when used to supplement feed to compensate for a valine deficiency .

Metabolic Pathways

L-Valine Benzyl Ester may be involved in similar metabolic pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) and is pivotal for the health of the human body . It is involved in various metabolic pathways, contributing to energy production, glucose utilization, and fatty acid synthesis .

生物活性

Benzyl (2S)-2-amino-3-methylbutanoate, also known as benzyl L-valinate, is an ester derivative of the branched-chain amino acid L-valine. This compound has garnered interest due to its potential applications in peptide synthesis and its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl (2S)-2-amino-3-methylbutanoate has the chemical formula C₁₂H₁₇NO₂ and a molecular weight of 205.27 g/mol. The presence of the benzyl group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.

Target of Action

Benzyl (2S)-2-amino-3-methylbutanoate primarily acts as an intermediate in peptide synthesis . It is utilized in the formation of various bioactive peptides, which can exhibit a range of biological activities including antimicrobial and anticancer properties.

Mode of Action

The compound's mechanism involves its incorporation into peptide chains during synthesis, where it may influence the structural and functional properties of the resulting peptides. The benzyl ester group serves as a protecting group for the carboxylic acid functionality, allowing selective transformations during chemical reactions.

Antimicrobial Properties

Research indicates that derivatives of L-valine, including benzyl L-valinate, can exhibit significant antimicrobial activity. For instance, studies on coordination compounds involving 2-amino-3-methylbutanoic acid have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Microbe Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that benzyl (2S)-2-amino-3-methylbutanoate may be effective in developing antimicrobial agents.

Pharmacokinetics

Benzyl (2S)-2-amino-3-methylbutanoate is absorbed through intestinal dipeptide transporters, akin to other amino acid derivatives. Following absorption, it undergoes rapid hydrolysis by esterases in the liver and small intestine, releasing free L-valine which is then utilized in various metabolic pathways.

Case Studies

- Peptide Synthesis : A study demonstrated the use of benzyl (2S)-2-amino-3-methylbutanoate in synthesizing peptide analogs that inhibit proteolytic enzymes like elastase and papain. These peptides exhibited notable inhibitory activity, highlighting the compound's potential as a scaffold for drug development.

- Antimicrobial Testing : Coordination compounds synthesized from 2-amino-3-methylbutanoic acid showed promising antibacterial properties in disc diffusion assays against multiple bacterial strains. The results indicated that mixed ligand complexes had superior activity compared to standard antibiotics like streptomycin .

特性

IUPAC Name |

benzyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRBOOICRQFSOK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347436 | |

| Record name | Benzyl L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21760-98-5 | |

| Record name | Benzyl L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl (2S)-2-amino-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of L-valine benzyl ester in pharmaceutical synthesis?

A1: L-valine benzyl ester serves as a versatile starting material for synthesizing various pharmaceuticals, notably antihypertensive drugs like valsartan [, ]. Its chiral nature allows for the creation of enantiomerically pure compounds, crucial for drug efficacy and safety.

Q2: Can you elaborate on the synthesis of valsartan using L-valine benzyl ester?

A2: The synthesis of valsartan utilizes L-valine benzyl ester as a key precursor. The process involves a multi-step reaction pathway where L-valine benzyl ester is initially reacted with para-bromobenzyl bromide []. This is followed by a series of reactions including acrylation, Suzuki coupling, and deprotection to ultimately yield valsartan [].

Q3: How does the structure of L-valine benzyl ester influence its reactivity?

A3: The presence of the benzyl ester group in L-valine benzyl ester significantly influences its reactivity. For instance, during the synthesis of 7-substituted benzolactam-V8s, the benzyl ester acts as a protecting group for the carboxylic acid functionality of L-valine []. This allows for selective chemical transformations at other reactive sites within the molecule [].

Q4: What insights can be gained from studying the deamination reactions of L-valine benzyl ester?

A4: Deamination reactions of L-valine benzyl ester, typically involving nitrous acid, provide insights into the compound's stability and reaction mechanisms [, ]. Studies have shown that unlike L-valine, which primarily yields a substitution product upon deamination, L-valine benzyl ester produces a mixture of substitution, migration, and elimination products []. This difference in reactivity highlights the influence of the benzyl ester group on the reaction pathway.

Q5: How does the solvent environment affect the protonation behavior of L-valine benzyl ester?

A5: The protonation constants of L-valine benzyl ester, a measure of its acidity, are sensitive to solvent composition []. Research indicates that increasing the proportion of ethanol in ethanol-water mixtures leads to a decrease in the protonation constant of L-valine benzyl ester []. This observation suggests a significant role of solvent polarity and hydrogen bonding interactions in modulating the compound's chemical behavior.

Q6: Has L-valine benzyl ester been investigated in the context of enzyme inhibition?

A6: While not a direct target, derivatives of L-valine benzyl ester have been incorporated into larger peptide-like structures designed to inhibit enzymes like elastase and papain []. For example, diastereomers of N-(2-oxo-4-phenylazetidin-1-acetyl)-L-alanyl-L-valine benzyl ester exhibited notable inhibitory activity against papain []. These findings underscore the potential of using L-valine benzyl ester as a scaffold for developing novel enzyme inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。